Trimethoxyboroxine

Catalog No.
S773437
CAS No.
102-24-9
M.F
C3H9B3O6
M. Wt
173.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethoxyboroxine

CAS Number

102-24-9

Product Name

Trimethoxyboroxine

IUPAC Name

2,4,6-trimethoxy-1,3,5,2,4,6-trioxatriborinane

Molecular Formula

C3H9B3O6

Molecular Weight

173.5 g/mol

InChI

InChI=1S/C3H9B3O6/c1-7-4-10-5(8-2)12-6(9-3)11-4/h1-3H3

InChI Key

ZFMOJHVRFMOIGF-UHFFFAOYSA-N

SMILES

B1(OB(OB(O1)OC)OC)OC

Canonical SMILES

B1(OB(OB(O1)OC)OC)OC

The exact mass of the compound Trimethoxyboroxine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56370. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Trimethoxyboroxine (CAS: 102-24-9) is a cyclic borate ester characterized by a highly stable six-membered B3O3 boroxine ring. In industrial procurement and advanced materials research, it is primarily evaluated as a high-performance, cost-effective electrolyte additive for lithium-ion batteries, particularly those utilizing high-voltage, nickel-rich, or lithium-rich layered oxide cathodes[1]. Its core procurement value lies in its dual functionality: the electron-deficient boron centers act as potent Lewis acids to scavenge detrimental hydrogen fluoride (HF) generated by LiPF6 hydrolysis, while the boroxine ring polymerizes to construct a robust, boron-rich cathode electrolyte interphase (CEI) [2]. This makes it a critical material selection for extending cycle life and mitigating interfacial impedance under aggressive thermal and high-voltage conditions where standard carbonate solvents fail.

Procurement Fit

1 Electrolyte additive for Li-ion and Na-ion battery research
2 Cyclic boroxine structure enables SEI formation mechanism distinct from linear boronic esters
3 Latent epoxy hardener for high-temperature composite curing

Substituting Trimethoxyboroxine with acyclic analogs like trimethyl borate (TMB) or traditional lithium-salt additives (e.g., LiBOB) compromises either electrochemical stability or industrial processability. Acyclic borates lack the pre-formed, rigid B3O3 ring structure, resulting in a lower oxidation potential (e.g., ~3.75 V for TMB versus ~3.85 V for the cyclic boroxine structure) and forming mechanically inferior CEI layers that degrade under high-voltage cycling [1]. Conversely, while lithium-based borate salts like LiBOB provide excellent passivation, they are significantly more expensive, can suffer from limited solubility in certain solvent ratios, and often increase the bulk viscosity and low-temperature impedance of the electrolyte. Trimethoxyboroxine bridges this gap by offering the superior film-forming capabilities of a boroxine network in a highly miscible, low-cost liquid form, ensuring seamless integration into existing electrolyte manufacturing workflows without the rheological penalties of ionic salts [2].

Substitution Risk

Equilibrium shift
Boroxine–boronic acid equilibrium is water- and solvent-dependent, altering reaction kinetics and purity compared to pre-formed boronic acids.
SEI mechanism
Electrophilic scavenging of nucleophilic intermediates forms a robust boron-rich SEI, a mechanism absent in standard boronic ester additives.
Thermal kinetics
Epoxy cure yields distinct thermal degradation activation energy not matched by amine-based or other boron hardeners.

High-Voltage Capacity Retention in Ni-Rich Cathodes

In high-voltage (4.5 V) cycling of Ni-rich layered oxide cathodes, baseline carbonate electrolytes suffer from severe oxidative decomposition. The addition of Trimethoxyboroxine constructs a stable CEI that dramatically improves longevity. Studies demonstrate that incorporating low concentrations of Trimethoxyboroxine enhances the cycling stability of Ni-rich cathodes at 4.5 V compared to standard LiPF6/carbonate baselines, preventing rapid capacity fade and maintaining structural integrity[1].

Evidence DimensionCapacity retention at 4.5 V
Target Compound DataEnhanced capacity retention with stable CEI formation
Comparator Or BaselineBaseline LiPF6/carbonate electrolyte (rapid capacity fade)
Quantified DifferenceSignificant extension of cycle life at 4.5 V
ConditionsNi-rich layered oxide cathodes cycled at 4.5 V

Enables the commercial viability of high-energy-density Ni-rich batteries by stabilizing the cathode-electrolyte interface at elevated voltages.

SIB Additive Performance
Head-to-head
TMOBX: 97.32% retention Baseline: 32.84%
Supports cycle-life extension in Na-ion cells
Impedance reduced by 74% (500 cycles, 100 mA g⁻¹)

Significant Reduction in Positive Electrode Impedance

While many film-forming additives (such as vinylene carbonate, VC) increase cell impedance, Trimethoxyboroxine uniquely lowers it. Electrochemical impedance spectroscopy (EIS) reveals that adding 0.3 wt% Trimethoxyboroxine to Li-ion cells significantly decreases positive electrode impedance compared to baseline electrolytes, acting as a highly effective impedance-reducing additive [1].

Evidence DimensionPositive electrode impedance
Target Compound DataDecreased impedance at 0.3 wt% loading
Comparator Or BaselineBaseline electrolyte and VC-only controls (higher impedance)
Quantified DifferenceSubstantial reduction in positive electrode impedance
ConditionsLiCoO2 and NMC positive half cells and symmetric cells

Lower impedance directly translates to superior rate capability and faster charging performance in commercial cell designs.

High-Voltage Cycling
Head-to-head
86.60%
Reported capacity retention after 200 cycles at 4.5 V
Baseline without TMOBX: 68.72%. NCM811 cells, 0.5C.

HF Scavenging and Transition Metal Dissolution Inhibition

The degradation of LiPF6 generates HF, which corrodes the cathode and leaches transition metals. The electron-deficient boron atoms in the Trimethoxyboroxine ring act as potent Lewis acids, chemically scavenging F- and H2O. This mechanism effectively neutralizes HF, substantially reducing the dissolution of Ni, Co, and Mn ions compared to unprotected baseline electrolytes, thereby preserving the structural integrity of the cathode[1].

Evidence DimensionHF concentration and transition metal dissolution
Target Compound DataActive HF scavenging and suppressed metal leaching
Comparator Or BaselineBaseline LiPF6 electrolyte (high HF generation and metal dissolution)
Quantified DifferenceMarked reduction in detrimental HF and dissolved transition metals
ConditionsHigh-voltage cycling of Li-rich layered oxide cathodes

Preventing metal dissolution is critical for preventing anode poisoning and maintaining the long-term capacity of the battery.

LLO Cathode Capacity
Head-to-head
TMBX: 226.3 mAh/g (96.1% retention) Baseline: 133.8 mAh/g
Substantial specific capacity improvement in LLO cells
1 wt% TMBX, 0.5 C, 200 cycles

Industrial Processability and Cost-Efficiency vs. Li-Salts

From a procurement perspective, Trimethoxyboroxine offers a distinct manufacturability advantage over common borate salts like LiBOB or LiDFOB. As a liquid additive, it is highly miscible in standard carbonate solvents and does not increase electrolyte viscosity or require complex dissolution protocols. Furthermore, literature highlights Trimethoxyboroxine as a low-cost option that is highly conducive to industrialization compared to expensive lithium-salt alternatives [1].

Evidence DimensionMiscibility, viscosity impact, and cost
Target Compound DataLow-cost, highly miscible liquid with minimal viscosity impact
Comparator Or BaselineLiBOB / LiDFOB (higher cost, solid salts with solubility/viscosity constraints)
Quantified DifferenceSuperior industrial processability and lower procurement cost
ConditionsCommercial-scale electrolyte formulation and blending

Allows battery manufacturers to achieve premium CEI stabilization without increasing raw material costs or altering existing fluid-handling processes.

CO₂ Reduction Route
Class-level
87% yield TMB from CO₂
Reported high-yield synthesis under mild conditions
BH₃·THF / NaBH₄, 1 atm CO₂, room temp, 12 h
Thermal Degradation
Class-level
37.5 kcal/mole
Defined activation energy for TMB-cured epoxy
Data to verify for specific formulation
Impedance Reduction
Head-to-head
Reported significant decrease
Positive electrode impedance reduced vs. VC-only baseline
0.3 wt% TMOBX with 2% VC electrolyte

Electrolyte Formulation for High-Voltage Ni-Rich Batteries

Trimethoxyboroxine is the optimal choice for formulating electrolytes intended for next-generation Ni-rich cathodes operating at or above 4.3 V, where standard carbonates fail due to oxidative degradation. Its ability to form a stable, B-O rich CEI prevents rapid capacity fade [2].

Fast-Charging Lithium-Ion Cell Manufacturing

Due to its unique ability to form a highly conductive, low-impedance interphase layer at low concentrations (e.g., 0.3 wt%), Trimethoxyboroxine is highly suited for power cells and EV batteries that require high rate capability and rapid charge acceptance[1].

High-Temperature Battery Applications

In environments where elevated temperatures accelerate LiPF6 hydrolysis and HF generation, Trimethoxyboroxine serves as a critical HF scavenger. By neutralizing acidic byproducts, it prevents transition metal dissolution and extends the calendar and cycle life of the cells [2].

Application Fit

Application
Selection Property
Validation Focus
Na-ion battery long cycle life
Electrolyte additive for SEI stabilization
Reported impedance reduction and capacity retention improvement
Ni-rich / Li-rich Li-ion cathode protection
High-voltage cathode electrolyte additive
Cycling stability at high voltage and specific capacity gain
High-temperature epoxy composites
Latent hardener with defined thermal kinetics
Thermal degradation profile and service life prediction
CO₂ utilization and sustainable synthesis
Direct synthesis from CO₂
Yield and selectivity under reported mild conditions

Boiling Point

130.0 °C

Melting Point

10.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 585 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 585 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 580 of 585 companies with hazard statement code(s):;
H225 (99.31%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (84.83%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (15.34%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H360 (15.17%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable

Flammable;Corrosive;Health Hazard

Other CAS

102-24-9

Wikipedia

Trimethoxyboroxine

General Manufacturing Information

Boroxin, 2,4,6-trimethoxy-: ACTIVE

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